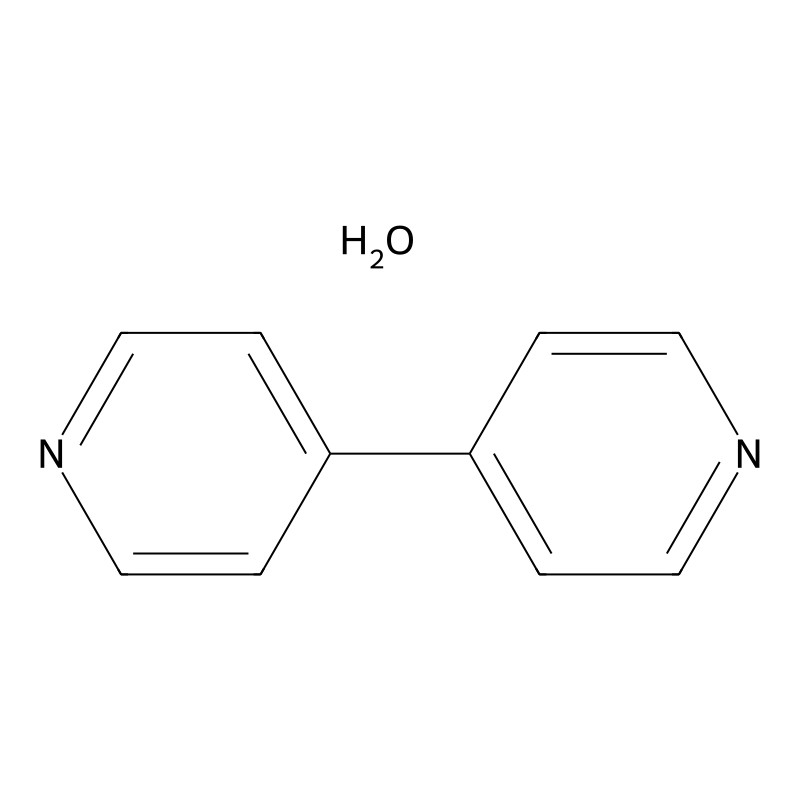

4,4'-Bipyridine hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Bipyridine hydrate is a derivative of bipyridine where two pyridine rings are connected at the 4-position. Its chemical formula is C10H10N2O, and it is characterized by its crystalline structure, typically appearing as white to light yellow solids. The hydrate form includes water molecules that are integral to its crystal structure .

The primary mechanism of action of 4,4'-dipyridyl hydrate lies in its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal ion involved. For instance, some complexes might possess catalytic activity, while others might exhibit unique electronic or luminescent properties []. The specific mechanism depends on the application and the nature of the complex formed.

Here are some specific examples of its use in coordination chemistry:

- Hydrogen-bonded coordination polymers: 4,4'-Dipyridyl hydrate has been utilized as a bridging ligand in the synthesis of hydrogen-bonded coordination polymers. These polymers possess unique network structures and potential applications in areas like gas storage and separation [].

Luminescent Materials

,4'-Dipyridyl hydrate can be incorporated into the design of luminescent materials due to its ability to participate in ligand-to-metal charge transfer (LMCT) processes. These processes involve the transfer of an electron from the ligand to the metal ion, leading to the emission of light.

Here are some examples of its use in luminescent materials:

- Lanthanide-based complexes: 4,4'-Dipyridyl hydrate has been used as a ligand in lanthanide-based complexes exhibiting efficient luminescence. These complexes have potential applications in areas like bioimaging and solid-state lighting.

Catalysis

,4'-Dipyridyl hydrate can act as a ligand in transition metal complexes used as catalysts for various reactions. The presence of the bipyridine group can influence the reactivity of the metal center, enabling the complex to activate substrates and promote specific transformations.

Here are some examples of its use in catalysis:

- Hydroformylation: 4,4'-Dipyridyl-based rhodium complexes have been studied for their ability to catalyze the hydroformylation reaction, which converts alkenes into aldehydes.

Example Reactions- Coordination with Transition Metals: Forms linear coordination polymers or networks.

- Reactivity with Hydrogen: Can catalyze reactions involving hydrogen atoms under acidic conditions .

Several methods exist for synthesizing 4,4'-bipyridine hydrate:

- Hydrothermal Synthesis: This method involves reacting starting materials under high temperature and pressure conditions to yield crystalline products.

- Chemical Reaction of Pyridine Derivatives: For example, the reaction of 4-methylpyridine with dibromoethane can produce bipyridine derivatives .

- Crystallization from Aqueous Solutions: The hydrate form can be obtained by dissolving 4,4'-bipyridine in water and allowing it to crystallize.

Studies focusing on the interactions of 4,4'-bipyridine with other compounds highlight its role as a ligand in forming stable complexes. Its interaction with metal ions such as cadmium and zinc has been particularly noted in the context of hydrothermal reactions leading to three-dimensional grid structures .

Several compounds share structural similarities with 4,4'-bipyridine hydrate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2'-Bipyridine | Bipyridine | Exhibits different coordination properties due to position changes. |

| 3,3'-Bipyridine | Bipyridine | Less common; different reactivity profile compared to 4,4' isomer. |

| 1,10-Phenanthroline | Polycyclic Aromatic | Known for strong binding to metal ions; used in sensing applications. |

Uniqueness of 4,4'-Bipyridine Hydrate

The unique positioning of nitrogen atoms in the bipyridine structure allows for distinct coordination chemistry compared to its isomers. Its ability to form stable complexes with transition metals makes it particularly valuable in material science and catalysis.

Traditional Ligand Synthesis Methodologies

Traditional synthetic approaches for 4,4'-bipyridine hydrate derivatives have evolved significantly since the initial discovery of 4,4'-bipyridine by Thomas Anderson in 1868 through heating pyridine with sodium metal. The most established methodologies encompass several distinct synthetic pathways, each offering unique advantages and limitations in terms of yield, selectivity, and operational complexity.

Metal-catalyzed coupling reactions represent the cornerstone of traditional 4,4'-bipyridine synthesis. Nickel-catalyzed reductive homocoupling of 2-halogenated pyridines has been extensively employed, though these methods typically require high catalyst loadings ranging from 10 to 30 mol% nickel, along with ancillary ligands and additives such as bis(cyclopentadienyl)zirconium dichloride. The dehydrogenative coupling approach using nickel or palladium catalysts at elevated temperatures has shown variable success, with reported yields ranging from less than 10% up to 64%, though these procedures often suffer from inconsistent results and require distillation of remaining valuable starting materials.

The Wurtz coupling methodology has been adapted for polyhalogenated 4,4'-bipyridine synthesis through coupling of 4-lithiodihalopyridines with oxidizing agents such as iodine or manganese dioxide. This approach demonstrates moderate yields but is limited to substrates containing multiple halogen substituents in the pyridine ring. The reaction mechanism involves initial lithiation followed by oxidative coupling, with several characterized byproducts providing insight into the mechanistic pathway.

Electrochemical synthesis represents an innovative traditional approach that has gained recognition for its environmental benefits and operational simplicity. The electrochemical coupling of pyridine in acetonitrile containing tetrabutylammonium perchlorate and carbon dioxide yields 4,4'-bipyridine with approximately 80% conversion. This method employs controlled potential coulometry at -1.75 volts in the presence of nickel complex catalysts or -2.4 volts without catalyst, requiring 2.5 to 3.0 Faraday per mole of starting pyridine material.

Phosphorus-mediated carbon-carbon bond formation has emerged as an alternative traditional methodology. The treatment of tri(2-pyridyl)benzyl phosphonium bromide with acidic water provides 2,2'-bipyridine in good yield, while the coupling of pyridylphosphines with chloropyridines proceeds via a tandem nucleophilic aromatic substitution-ligand-coupling sequence. This approach demonstrates excellent tolerance for diverse bis-azine biaryl products and proves particularly valuable for substitution patterns that are challenging for traditional metal-catalyzed approaches.

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization techniques play a crucial role in obtaining high-quality 4,4'-bipyridine hydrate derivatives with well-defined crystal structures and desired physicochemical properties. Comprehensive solid-form screening studies have revealed that 4,4'-bipyridine exhibits remarkable propensity for solvate formation, with multiple crystalline forms including anhydrates, dihydrates, and eight different solvates with carboxylic acids.

The dihydrate form of 4,4'-bipyridine can be reproducibly obtained through cooling crystallization experiments and slurry experiments using water as the solvent in the temperature range of 10-30°C. Alternatively, the dihydrate forms spontaneously when the anhydrous form is stored at relative humidity greater than 35% at room temperature. The crystal structure analysis reveals that 4,4'-bipyridine molecules stack in the direction of the crystallographic b-axis, with these stacks connected via oxygen-hydrogen...nitrogen and oxygen-hydrogen...oxygen hydrogen bonds to form sheets parallel to the (100) plane.

The hydrate formation mechanism involves the accommodation of water molecules within the crystal lattice, facilitated by the exposed location of nitrogen atoms in 4,4'-bipyridine. This structural feature enables the formation of stable hydrogen-bonding networks with water molecules, creating chains of oxygen-hydrogen...oxygen hydrogen-bonded water molecules located between the bipyridine stacks. The crystallographic analysis identifies four crystallographically independent water molecules and two crystallographically independent bipyridine molecules in the structure.

Carboxylic acid solvates represent another important class of crystalline forms accessible through solvent-mediated crystallization. These solvates can be prepared through slurry experiments starting from anhydrous 4,4'-bipyridine and stirring in carboxylic acids at temperatures between 10-30°C, or through cooling crystallization from saturated solutions near the boiling point of the respective solvents. The formation of these solvates is thermodynamically driven by the absence of hydrogen-bond donor groups in the host molecules, with lattice and interaction energy calculations confirming the stability of disolvate structures.

The kinetics of hydrate formation and transformation have been characterized through gravimetric moisture sorption-desorption experiments. The anhydrate-hydrate interconversion exhibits minimal hysteresis and fast transformation kinetics, with the critical relative humidity threshold established at 35% at room temperature. This rapid transformation suggests a solution-mediated mechanism where dissolution and recrystallization occur readily in the presence of moisture.

Hydrothermal synthesis methods have been employed for the preparation of coordination polymers incorporating 4,4'-bipyridine hydrate. These methods involve reacting starting materials under high temperature and pressure conditions to yield crystalline products with three-dimensional grid structures. The interaction of 4,4'-bipyridine with metal ions such as cadmium and zinc under hydrothermal conditions leads to the formation of stable complexes with unique structural features.

Green Chemistry Approaches for Solvent Selection

Green chemistry approaches for solvent selection in 4,4'-bipyridine hydrate synthesis have gained significant prominence as environmental consciousness and sustainability concerns drive innovation in chemical synthesis methodologies. These approaches focus on minimizing environmental impact while maintaining or improving synthetic efficiency and product quality.

Solventless reaction methodologies represent the most advanced green chemistry approach for bipyridine synthesis. The solventless aldol condensation and Michael addition sequence has been successfully applied to the synthesis of substituted bipyridine derivatives. This methodology eliminates the use of hazardous and toxic solvents, thereby minimizing waste generation and addressing fundamental principles of green chemistry. The three-step sequence involves solventless aldol condensation of benzaldehyde and acetophenone, followed by solventless Michael addition of 2-acetylpyridine to the formed 1,3-diphenylpropenone, and finally ring closure in acetic acid with ammonium acetate.

The advantages of solventless methodology extend beyond environmental benefits to include simplified experimental procedures and reduced equipment demands. Student laboratory implementations have demonstrated yields ranging from 60-90% while completing synthesis within three-hour periods, indicating both efficiency and practical applicability. The elimination of volatile organic solvents reduces costs, waste, and associated hazards while maintaining high synthetic yields.

Biobased solvents have emerged as sustainable alternatives to traditional organic solvents in bipyridine synthesis. 2-Methyltetrahydrofuran, derived from renewable biomass sources, has been successfully employed as an environmentally benign solvent for various organic transformations. This biobased solvent demonstrates excellent versatility across different temperature ranges and reaction conditions, making it suitable for both room temperature and elevated temperature synthetic protocols.

The selection criteria for green solvents in 4,4'-bipyridine hydrate synthesis encompass several key parameters including renewability, biodegradability, low toxicity, and minimal environmental persistence. Water, as the ultimate green solvent, plays a dual role in these systems both as a reaction medium and as a component of the final hydrate product. The use of water-based crystallization systems eliminates organic solvent waste while directly producing the desired hydrate form.

Deep eutectic ionic liquids based on 1,4-diazabicyclo[2.2.2]octane-derived quaternary ammonium salts represent an advanced green chemistry approach for bipyridine synthesis. These solvents offer the advantages of low volatility, thermal stability, and recyclability while providing unique solvation properties that can enhance reaction selectivity and efficiency. The ionic nature of these media can facilitate certain reaction mechanisms while maintaining environmental compatibility.

The implementation of green chemistry principles in solvent selection also involves consideration of solvent recovery and recycling strategies. Advanced distillation and purification techniques allow for the recovery and reuse of biobased solvents, further reducing the environmental footprint of synthetic processes. The development of closed-loop systems where solvents are continuously recycled represents the ultimate goal of sustainable synthetic methodology.

Process intensification through the use of alternative energy sources such as microwave heating and mechanochemical activation has been combined with green solvent selection to create highly efficient synthetic protocols. These approaches reduce energy consumption while maintaining high product yields and purities, contributing to the overall sustainability of 4,4'-bipyridine hydrate synthesis.

Structural Diversity in Transition Metal Coordination Polymers

The structural versatility of 4,4'-bipyridine hydrate in coordination polymer synthesis stems from its ability to adopt multiple coordination modes and bridging patterns with transition metals [5] [6]. The compound functions as a rigid linear bridging ligand, where the two pyridine moieties are linked by a bond between positions C-4 and C-4', creating an ideal spacer between metal centers [7] [8]. This configuration enables the formation of diverse framework architectures ranging from one-dimensional chains to three-dimensional networks [5] [6].

Research has demonstrated that the metal-to-ligand molar ratio significantly influences the resulting structural dimensionality [6]. When employing a 1:1 metal-to-ligand ratio, the synthesis typically generates linear zigzag chains, while a 1:2 ratio tends to form square grid or diamond-like structures [6]. The geometric preferences of metal ions and reaction conditions further contribute to the architectural diversity observed in these coordination polymers [6] [9].

Copper(II) coordination polymers with 4,4'-bipyridine exhibit remarkable structural flexibility, ranging from one-dimensional zigzag chains to two-dimensional networks [10] [9]. In these systems, the copper centers typically adopt square planar to octahedral coordination geometries, with the bipyridine ligands serving as both bridging and terminal ligands [10] [9]. The structural divergence often originates from the different amounts of 4,4'-bipyridine employed in synthesis and the influence of solvent molecules through intermolecular interactions [11] [10].

Cobalt(II) systems demonstrate progression from binuclear motifs to one-dimensional ladder-like structures and distinct chain architectures [11]. These compounds frequently exhibit antiferromagnetic coupling between adjacent metallic ions, with some displaying weak ferromagnetic behavior based on antiferromagnetic interactions and spin canting [11]. The magnetic properties are particularly pronounced in systems where critical temperatures around 2.2 K are observed [11].

| Metal Ion | Dimensionality | Metal-to-Ligand Ratio | Structural Features |

|---|---|---|---|

| Cu(II) | 1D chains to 2D networks | 1:1 to 1:2 | Zig-zag and linear chains |

| Co(II) | 1D ladder-like chains | 1:1 to 1:2 | Binuclear motifs with double bridges |

| Ni(II) | 1D chains to 2D networks | 1:1 to 1:2 | Square planar to octahedral geometry |

| Zn(II) | 1D chains to 3D frameworks | 1:1 to 1:2 | Tetrahedral coordination geometry |

| Mn(II) | 1D chains to 2D networks | 1:1 to 1:2 | Antiferromagnetic coupling |

| Cd(II) | 1D chains with antenna arrangement | 1:2 | Octahedral coordination with antenna |

| Ag(I) | 1D linear chains | 1:1 | Trigonal planar coordination |

Nickel(II) and zinc(II) systems with 4,4'-bipyridine demonstrate similar structural progression from binuclear complexes to one-dimensional chains and extended networks [11] [12]. Zinc coordination polymers particularly exhibit three-dimensional framework formation with tetrahedral coordination geometry around the metal centers [12] [13]. These frameworks often display interpenetrating modes with specific topological types such as hms-type and alb topological architectures [12].

Cadmium(II) complexes with 4,4'-bipyridine have been shown to form unique molecular antenna arrangements where the metal centers adopt octahedral coordination spheres [14]. In these structures, cadmium ions are joined into linear chains via two trans coordination sites, with the remaining equatorial sites carrying terminally bound bipyridine ligands [14]. This arrangement creates distinctive one-dimensional coordination polymers with multiple crystallographically independent strands [14].

Role in 3D Redox-Active MOF Architectures

4,4'-Bipyridine hydrate plays a crucial role in constructing three-dimensional redox-active metal-organic frameworks that exhibit unique electronic and catalytic properties [15] [16]. These frameworks integrate the bridging capabilities of bipyridine with redox-active components to create multifunctional materials suitable for energy storage, electrocatalysis, and separation applications [15] [17].

The Ni-SIP-BPY framework represents a significant advancement in mixed-linker MOF design, synthesized using both 5-sulfoisophthalic acid and 4,4'-bipyridine simultaneously [16]. This material crystallizes in an orthorhombic system with space group Ama2, featuring cell parameters of a = 31.425 Å, b = 19.524 Å, and c = 11.2074 Å [16]. The framework incorporates two different types of nickel(II) centers and demonstrates exceptional sensitivity for 2,4,6-trinitrophenol detection with a limit of detection of 87 ppb [16].

Metal-organic frameworks based on copper(I) and 4,4'-bipyridine have demonstrated significant catalytic potential [18]. The hydrothermal synthesis of Cu₂(4,4'-bpy)₂SO₄·6H₂O produces a framework consisting of copper nodes connected via bipyridine to form infinite chains [18]. Neighboring chains are further bridged by sulfate groups, resulting in a one-dimensional double chain network that exhibits excellent heterogeneous catalytic activity for styrene cyclopropanation [18].

| MOF System | Space Group | Topology | Applications |

|---|---|---|---|

| Ni-SIP-BPY | Ama2 | Mixed carboxylate-bipyridine | TNP detection, water splitting |

| Cu₂(4,4′-bpy)₂SO₄·6H₂O | Not specified | 1D double chain network | Heterogeneous catalysis |

| Zn(4,4′-bipy)(formic acid)₂(NO₃)₂ | Not specified | Drug delivery MOF | Drug carrier (5-FU loading) |

| Co₂(bpydb)₂₀.₅ | Not specified | alb topological type | Magnetic properties |

| Cu₂(bpydb)₂₀.₅ | Not specified | alb topological type | Magnetic properties |

| Mn(bpydb)(bpyHdbH) | Not specified | hms-type topology | 4-fold interpenetrating framework |

Zinc-based MOFs incorporating 4,4'-bipyridine have shown promise in drug delivery applications [13]. The framework Zn(4,4'-bipy)(formic acid)₂(NO₃)₂ synthesized using solvothermal approaches demonstrates a 5-fluorouracil loading capacity of 37.9 wt% [13]. This MOF exhibits pH-sensitive behavior, making it suitable for controlled drug release applications [13].

Advanced three-dimensional frameworks constructed from trigonal heterofunctional ligands containing bipyridine moieties have revealed complex topological arrangements [12]. These systems include rare 4-fold interpenetrating frameworks with hms-type topology and robust three-dimensional structures with alb topological types in 2-fold interpenetrating modes [12]. The magnetic properties of these frameworks indicate antiferromagnetic interactions between metal ions, with some exhibiting photoluminescent properties in the solid state [12].

Ferrocenyl Diphosphinate Hybrid Systems

The integration of 4,4'-bipyridine with ferrocenyl diphosphinate ligands has produced a new class of hybrid coordination systems that combine the bridging properties of bipyridine with the redox-active characteristics of ferrocene units [19] [20] [21]. These hybrid systems demonstrate enhanced electrocatalytic performance and unique structural features that arise from the synergistic effects of both ligand types [20] [21].

Three-dimensional nickel and cobalt redox-active metal-organic frameworks based on ferrocenyl diphosphinate and 4,4'-bipyridine ligands have been synthesized and characterized using single crystal X-ray diffraction and spectroscopic techniques [21]. These frameworks serve as stable electrocatalysts that meet critical parameters for hydrogen evolution reaction applications, including optimal overpotential and Tafel slope values [21]. The electrochemical studies suggest that the introduction of 4,4'-bipyridine linkers significantly enhances the catalytic properties compared to one-dimensional cobalt polymers [21].

The structural characteristics of ferrocenyl diphosphinate systems are heavily influenced by the size and type of substituents in the phosphinate group [20]. Research has demonstrated that hydrogen-phosphinate plays a key role in variational mobility, while methyl- or phenyl-substituents of the phosphinate group typically lead to zero-dimensional complexes or one-dimensional coordination polymers [20]. The coordination of ligands to metal ions in these systems results in the construction of one-dimensional helical chain structures [20].

| System | Structure Type | Coordination Mode | Properties | Performance |

|---|---|---|---|---|

| Ni-MOF with ferrocenyl diphosphinate | 3D framework | Tetrahedral Ni centers | Electrocatalytic HER activity | Enhanced kinetics |

| Co-MOF with ferrocenyl diphosphinate | 3D framework | Tetrahedral Co centers | Electrocatalytic HER activity | Enhanced kinetics |

| Zn(H₂fcdHp) | 1D helical chains | Tetrahedral metal coordination | Eclipse ferrocene conformation | Tension between Cp rings |

| Co(H₂fcdHp) | 1D helical chains | Tetrahedral metal coordination | Eclipse ferrocene conformation | Tension between Cp rings |

| Ferrocene-phosphorized MOF | Co₂P/MOF composite | Phosphorized framework | OER and UOR catalysis | 246 mV overpotential at 50 mA/cm² |

Zinc and cobalt coordination polymers with ferrocenyl diphosphinate ligands exhibit distinct conformational features [20]. The metal centers in these polymers are tetrahedrally coordinated by four oxygen atoms from four phosphinate groups of two ligands, with bond lengths typically ranging from 1.926 to 1.936 Å [20]. The eclipse conformation of the cyclopentadienyl rings of ferrocene and coordination of two metal ions leads to tension between the planes of the rings, with dihedral angles around 9.11° [20].

Recent advances in ferrocene-based MOF phosphorization have led to the development of Co₂P/MOF composite electrocatalysts [22]. These materials demonstrate outstanding catalytic activity and long-term endurance, achieving 50 mA cm⁻² at an overpotential of 246 mV versus RHE for oxygen evolution reactions in 1.0 M KOH [22]. The excellent conductivity, high specific surface area, and rich heterojunction interfaces contribute to the superior performance of these hybrid systems [22].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant